Product packaging for Carboxyrhodamine 110-PEG3-Azide(Cat. No.:CAS No. 1536327-95-3)

Carboxyrhodamine 110-PEG3-Azide

Cat. No.: B606484
CAS No.: 1536327-95-3
M. Wt: 574.59
InChI Key: LBOVGETWICZMTO-UHFFFAOYSA-N
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Description

Evolution of Fluorescent Probes for Bioorthogonal Labeling in Biological Systems

The development of fluorescent probes has revolutionized our ability to study biological processes at the molecular level. Early methods often relied on genetically encoded reporters like Green Fluorescent Protein (GFP), which, while groundbreaking, have limitations in terms of their applicability to non-protein biomolecules and potential interference with protein function. wikipedia.org This led to the rise of bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov

The "click chemistry" concept, introduced by K. Barry Sharpless, marked a significant milestone in this field. wikipedia.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a prominent example, offering high efficiency and selectivity. nih.govchemie-brunschwig.ch However, the cytotoxicity of the copper catalyst spurred the development of copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgnih.govresearchgate.net These advancements paved the way for the design of sophisticated fluorescent probes, like Carboxyrhodamine 110-PEG3-Azide, that can be specifically attached to target molecules in live cells. rsc.orgnih.gov

Significance of this compound in Advancing Research Methodologies

The unique structure of this compound underpins its significance in modern research. The rhodamine 110 core provides a strong and stable fluorescent signal, while the azide (B81097) group serves as a handle for bioorthogonal "click" reactions. medchemexpress.comjenabioscience.comjenabioscience.com This allows for the covalent attachment of the dye to biomolecules that have been metabolically or genetically engineered to contain a corresponding alkyne group. aatbio.com

The inclusion of a PEG3 linker enhances the water solubility of the molecule and provides a spacer arm that minimizes steric hindrance between the dye and the labeled biomolecule. jenabioscience.comjenabioscience.comthermofisher.com This improved biocompatibility and reduced interference with biological function are critical for obtaining accurate and meaningful data in live-cell imaging experiments. biochempeg.com

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC29H30N6O7 jenabioscience.comjenabioscience.comguidechem.com
Molecular Weight574.59 g/mol jenabioscience.comjenabioscience.com
Excitation Maximum (λabs)501 nm jenabioscience.comjenabioscience.com
Emission Maximum (λem)525 nm jenabioscience.comjenabioscience.com
Extinction Coefficient (ε)74.0 L mmol-1 cm-1 (in MeOH) jenabioscience.com
Purity≥ 90 % (HPLC) jenabioscience.comjenabioscience.com
SolubilityDMF, DMSO, MeOH, Water jenabioscience.combroadpharm.com

The fluorescence of Carboxyrhodamine 110 derivatives is notably stable across a wide pH range (4-9) and shows greater photostability compared to other green fluorescent dyes like Alexa 488. jenabioscience.comjenabioscience.com This robustness makes it a superior choice for long-term imaging studies and experiments conducted under varying physiological conditions.

Scope and Research Trajectories of this compound Applications in Academic Disciplines

The versatility of this compound has led to its application across a wide range of scientific disciplines. Its primary use lies in bioimaging , where it enables the visualization of specific biomolecules, such as proteins, glycans, and nucleic acids, with high precision. rsc.org

In cell biology , this probe is instrumental in studying cellular structures and functions. For instance, it has been used to image peptidoglycan in bacteria, providing insights into cell wall dynamics. rsc.org Its application extends to super-resolution microscopy, allowing for the visualization of cellular components at the nanoscale. wsu.edunih.gov

In the field of drug discovery , fluorescently labeled molecules can be used to track the distribution and target engagement of potential therapeutic agents. The ability to attach this compound to various molecules makes it a valuable tool in developing new diagnostic and therapeutic strategies.

Furthermore, its role as a PROTAC (Proteolysis Targeting Chimera) linker component highlights its utility in the development of novel therapeutic modalities aimed at targeted protein degradation. medchemexpress.com

Properties

CAS No.

1536327-95-3

Molecular Formula

C29H30N6O7

Molecular Weight

574.59

IUPAC Name

2-(6-amino-3-iminio-3H-xanthen-9-yl)-5-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate

InChI

InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38)

InChI Key

LBOVGETWICZMTO-UHFFFAOYSA-N

SMILES

[NH2+]=C1C=CC2=C(C3=CC=C(C(NCCOCCOCCOCCN=[N+]=[N-])=O)C=C3C([O-])=O)C4=C(C=C(N)C=C4)OC2=C1

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carboxyrhodamine 110-PEG3-Azide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Carboxyrhodamine 110 Peg3 Azide for Research Purposes

Synthetic Pathways for Carboxyrhodamine 110 Core Functionalization

The foundation of the probe is the Carboxyrhodamine 110 core, a xanthene dye known for its high quantum yield. nih.gov The synthesis of this core structure is a well-established yet challenging process, primarily due to the formation of regioisomers which can be difficult to separate. researchgate.net

The most common pathway involves the condensation of 3-aminophenol (B1664112) with an anhydride (B1165640) reagent. ijcce.ac.irresearchgate.net Specifically, the reaction with trimellitic anhydride results in a mixture of 5-carboxy- and 6-carboxyrhodamine 110 isomers. ijcce.ac.ir This reaction is often conducted in strong acids like sulfuric acid or methanesulfonic acid at high temperatures. researchgate.netijcce.ac.ir Microwave-assisted synthesis has been shown to significantly reduce reaction times and the need for large quantities of harsh acids, presenting a more eco-friendly approach. ijcce.ac.ir

A significant challenge in this synthesis is the separation of the 5- and 6-isomers, which have very similar polarities. ijcce.ac.ir A common strategy to overcome this is to first esterify the isomeric mixture, which facilitates separation by chromatography. Subsequent hydrolysis then yields the pure, isomerically-defined carboxy-functionalized rhodamine. ijcce.ac.ir

Method Key Reagents Primary Outcome Advantages Disadvantages References
Classical Condensation 3-aminophenol, Trimellitic anhydrideMixture of 5- and 6-carboxy isomersWell-established procedureGenerates hard-to-separate isomers; harsh reaction conditions ijcce.ac.ir, researchgate.net
Microwave-Assisted Synthesis 3-aminophenol, Trimellitic anhydrideMixture of 5- and 6-carboxy isomersRapid reaction times, reduced acid useStill produces isomeric mixtures ijcce.ac.ir
Phthalaldehydic Acid Method 3-aminophenol, Phthalaldehydic acidsSingle, pure isomerEliminates isomer separation stepMay require synthesis of the starting phthalaldehydic acid researchgate.net
Protecting-Group-Free Synthesis Xanthone, Lithium dicarboxybenzenideSingle 4-carboxy isomerHigh yield, fewer steps, scalableSpecific to 4-carboxy substitution nih.gov

Strategies for Polyethylene (B3416737) Glycol (PEG) Linker Integration and Optimization

The integration of a Polyethylene Glycol (PEG) linker is crucial for enhancing the utility of the Carboxyrhodamine 110 probe. PEG linkers are well-known for improving the aqueous solubility and biocompatibility of conjugated molecules. nih.govbiochempeg.com For Carboxyrhodamine 110-PEG3-Azide, a short, discrete PEG linker (containing three ethylene (B1197577) glycol units) is used to provide a flexible spacer between the fluorophore and the terminal azide (B81097) group.

The most direct method for integrating the PEG linker is through the formation of an amide bond. This involves coupling the carboxylic acid group of the rhodamine core with an amine-terminated PEG linker (H₂N-PEG3-N₃). This reaction is typically facilitated by standard peptide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). nih.gov

The design of the PEG linker itself is an important consideration for the final probe's performance. The length and structure of the PEG chain can influence the physical properties and in vivo performance of the resulting bioconjugate. nih.gov While this compound uses a specific short linker, research into antibody-drug conjugates has shown that the configuration of PEG linkers (e.g., linear vs. pendant) can significantly impact stability and pharmacokinetics, highlighting the importance of linker optimization in probe design. nih.gov The hydrophilicity imparted by the PEG linker helps to prevent aggregation and non-specific binding of the dye, which is critical for its application in biological imaging. biochempeg.com

Optimized Protocols for Azide Functionality Incorporation

The azide group (N₃) is the key bioorthogonal handle of the molecule, enabling its use in highly specific ligation reactions. Bioorthogonal reactions occur in biological systems without interfering with native biochemical processes. The azide functionality is typically introduced as part of the PEG linker itself, using a heterobifunctional linker such as Amino-PEG3-Azide.

Once the Carboxyrhodamine 110 core is synthesized, it is activated (e.g., as an NHS ester) and reacted with the amine group of the Amino-PEG3-Azide linker to form a stable amide bond. This process yields the final product, this compound.

The azide group is relatively stable and unreactive under most biological conditions. Its primary role is to participate in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). biotium.comjenabioscience.com These reactions allow the fluorescent dye to be covalently attached to any molecule that has been modified to contain an alkyne group. The high efficiency and specificity of these reactions are what make azide-functionalized dyes such powerful tools for labeling. biotium.com The azide can also participate in other reactions like the Staudinger ligation with phosphine-containing compounds. biotium.com

Post-Synthetic Modifications and Conjugation Techniques for Advanced Research Applications

The true power of this compound lies in its application as a labeling reagent. The terminal azide group allows for its conjugation to a vast range of biomolecules and materials for advanced research.

Solid-phase synthesis (SPS) is a powerful technique for the efficient, stepwise construction of molecules like peptides and oligonucleotides on a solid support (resin). nih.govroutledge.com this compound is well-suited for incorporation into SPS workflows.

In a typical application, a peptide or oligonucleotide is synthesized on a solid support. mdpi.com An alkyne functional group is introduced at a specific position, often at the N-terminus of a peptide or the 5' end of an oligonucleotide. mdpi.com After the synthesis of the core molecule is complete, the resin-bound, alkyne-modified molecule is treated with this compound in the presence of a copper catalyst (for CuAAC). The click reaction covalently attaches the fluorophore to the molecule on the solid support. Subsequent cleavage from the resin and purification yields the fluorescently labeled product.

This approach is highly efficient and allows for the rapid synthesis of libraries of fluorescently labeled probes, which can be used for applications like high-throughput screening, cellular imaging, and diagnostics. nih.govdigitellinc.comnih.gov

For labeling pre-existing biomolecules like proteins, antibodies, or nucleic acids, solution-phase conjugation is the preferred method. technologynetworks.com This requires the target biomolecule to be first modified to incorporate an alkyne group. This can be achieved by reacting primary amines (e.g., lysine (B10760008) residues on a protein) with an NHS-alkyne reagent.

Once the biomolecule is "alkyne-tagged," it can be reacted with this compound in an aqueous buffer. nih.gov Two main click chemistry strategies are used:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that uses a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent. It is very fast and high-yielding. jenabioscience.com However, the cytotoxicity of copper can be a concern for applications in living cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction uses a strained cyclooctyne (B158145) (e.g., BCN, DBCO) instead of a simple terminal alkyne. biotium.com The ring strain of the cyclooctyne is sufficient to drive the reaction with the azide without the need for a toxic catalyst, making it ideal for live-cell labeling. biotium.com

Strategy Alkyne Type Key Component Advantages Disadvantages References
CuAAC Terminal AlkyneCopper(I) catalystFast kinetics, high efficiencyCopper toxicity can be problematic for live-cell studies jenabioscience.com
SPAAC Strained Cyclooctyne (e.g., BCN, DBCO)None (catalyst-free)Biocompatible, ideal for live cellsSlower kinetics than CuAAC, requires synthesis of strained alkynes biotium.com

A major challenge in bioconjugation is achieving site-specific labeling, where the fluorescent probe is attached to a single, defined location on a biomolecule. nih.gov Chemo-enzymatic methods offer an elegant solution to this problem by using the high specificity of enzymes to install a bioorthogonal handle onto a target protein. nih.govplos.org

The process typically involves two steps:

Enzymatic Modification: An enzyme is used to recognize a specific amino acid sequence or tag on the target protein and attach a substrate containing an alkyne group. nih.gov

Click Reaction: The alkyne-modified protein is then reacted with this compound via CuAAC or SPAAC to attach the fluorophore at the desired location.

Several enzymatic systems have been developed for this purpose:

Phosphopantetheinyl Transferases (PPTases): These enzymes recognize a short peptide tag (e.g., S6 tag) and transfer a phosphopantetheinyl moiety from a coenzyme A (CoA) analog. plos.org By using a CoA-alkyne conjugate, an alkyne can be installed specifically onto the tagged protein.

Transglutaminase (TG): This enzyme forms an isopeptide bond between a glutamine residue within a specific recognition tag (Q-tag) and a primary amine. nih.gov An alkyne-cadaverine substrate can be used to introduce the alkyne handle.

Sortase A: This bacterial enzyme recognizes a specific peptide motif (e.g., LPXTG) and cleaves the peptide bond, subsequently ligating it to an N-terminal glycine (B1666218). An alkyne-modified glycine peptide can be used for site-specific labeling. nih.gov

Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific cysteine-containing sequence (the "aldehyde tag") and oxidizes the cysteine to a formylglycine residue. nih.gov This aldehyde can then be reacted with a hydrazide- or aminooxy-alkyne to install the click handle.

These chemo-enzymatic strategies provide unparalleled control over the location of the fluorescent label, minimizing perturbation of the protein's function and enabling the creation of homogeneously labeled conjugates for advanced imaging and quantitative studies. cuny.edunih.gov

Bioorthogonal Chemical Labeling Applications with Carboxyrhodamine 110 Peg3 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research Contexts

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. nih.govmdpi.com It involves the reaction between an azide (B81097), such as the one present in Carboxyrhodamine 110-PEG3-Azide, and a terminal alkyne in the presence of a copper(I) catalyst. medchemexpress.commdpi.com This reaction is known for its high yields, specificity, and the formation of a stable triazole linkage. mdpi.comwikipedia.org

Optimization of Reaction Conditions for Cellular and Molecular Labeling in Vitro

For effective labeling in cellular and molecular biology research, the conditions for CuAAC reactions are carefully optimized. Key parameters that are often adjusted include the concentrations of the copper(I) catalyst, a reducing agent to maintain copper in its active +1 oxidation state (like sodium ascorbate), and a copper-chelating ligand. nih.govmdpi.com

Research has shown that for cell-surface labeling, optimized conditions can involve concentrations of an alkyne-functionalized dye at 25 µM, copper sulfate (B86663) (CuSO₄) at 50 µM, a ligand like THPTA at 250 µM, and sodium ascorbate (B8700270) at 2.5 mM, with reaction times as short as 1 to 5 minutes at 4°C. nih.gov The temperature is kept low to prevent the internalization of cell-surface molecules during the labeling process. nih.gov

A systematic study on the cytotoxic effects of the copper catalyst revealed that the exposure time to the CuAAC reaction mixture is a major factor influencing biocompatibility. nih.gov Titration of the fluorescent dye concentration is also crucial to achieve a maximal signal-to-noise ratio in imaging experiments. researchgate.net For instance, in one study, a 5 µM concentration of an alkyne-functionalized fluorophore for fixed-cell CuAAC provided the best signal-to-noise ratio. researchgate.net

ParameterOptimized Condition (Cell-Surface Labeling)Reference
Alkyne-Dye Concentration25 µM nih.gov
CuSO₄ Concentration50 µM nih.gov
Ligand (THPTA) Concentration250 µM nih.gov
Sodium Ascorbate Concentration2.5 mM nih.gov
Temperature4°C nih.gov
Reaction Time1-5 minutes nih.gov

Ligand Design and Catalyst Systems for Enhanced Biocompatibility in Research

A significant area of research in CuAAC has been the development of ligands to improve the reaction's biocompatibility by protecting cells from copper-induced toxicity and enhancing reaction kinetics. biorxiv.orgnih.govresearchgate.net The first widely used ligand was Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). nih.govresearchgate.net However, its low water solubility and some level of cytotoxicity prompted the development of improved ligands. researchgate.net

More water-soluble and biocompatible ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) were developed and have been shown to accelerate the CuAAC reaction more effectively than TBTA. mdpi.comnih.gov Other notable ligands that have been developed to enhance biocompatibility and reaction efficiency include BTTAA and BTTES. mdpi.comnih.gov Some research has also explored the use of copper-chelating azides, which can reduce the total amount of copper required for the reaction. biorxiv.org The development of these advanced ligand and catalyst systems has been crucial for enabling the use of CuAAC for labeling biomolecules in living cells. biorxiv.orgresearchgate.net

LigandKey FeaturesReference
TBTAFirst widely used ligand, effective in accelerating the reaction. nih.govresearchgate.net
THPTAMore water-soluble and biocompatible than TBTA, accelerates the reaction more effectively. mdpi.comnih.gov
BTTAAA highly active ligand, particularly effective for cell surface and in vivo labeling. mdpi.com
BTTESAnother highly active and biocompatible ligand. mdpi.com
BPSSuperior to TBTA in water solubility and more effective in accelerating CuAAC on virus surfaces. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-System Labeling Research

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst, making it particularly suitable for labeling in living systems. jenabioscience.comreading.ac.ukwikipedia.org This reaction utilizes a strained cyclooctyne (B158145) that readily reacts with an azide, such as the one in this compound, to form a stable triazole linkage. medchemexpress.comnih.gov

Development of Cyclooctyne Reagents for Efficient Conjugation

The efficiency of SPAAC is highly dependent on the structure of the cyclooctyne reagent. Research has focused on developing cyclooctynes with high reactivity and stability. wikipedia.orguga.edu Early cyclooctynes had relatively slow reaction rates, which limited their application. wikipedia.org

Significant advancements have been made with the development of derivatives like dibenzocyclooctyne (DIBO or DBCO) and bicyclononyne (BCN). wikipedia.orgenamine.net DIBO, a second-generation cyclooctyne, exhibits fast reaction rates and good stability. enamine.net BCN is known for its balance of high reactivity and small size. enamine.net Further developments led to oxa-dibenzocyclooctyne (ODIBO), which shows exceptionally high reaction kinetics with azides, especially in neutral aqueous solutions. uga.edu The choice of cyclooctyne often depends on the specific application, balancing factors like reactivity, stability, and hydrophilicity. nih.govuga.edu

Cyclooctyne ReagentKey FeaturesReference
DIBO/DBCOSecond-generation cyclooctyne with fast reaction rates and good stability. wikipedia.orgenamine.net
BCNBalances high reactivity with a small size. enamine.net
ODIBOExhibits exceptionally high reaction kinetics, particularly in aqueous solutions. uga.edu
DIFOA difluorinated cyclooctyne with enhanced reaction rates. nih.gov

Applications in Pre-Targeting Strategies for Research Probes

Pre-targeting is a strategy used in biomedical research, particularly in imaging and therapy, to improve the target-to-background ratio of a probe. nih.govnih.gov In this approach, a targeting molecule (like an antibody) modified with one part of a bioorthogonal pair (e.g., a cyclooctyne) is administered first. nih.gov After this molecule has accumulated at the target site and cleared from the rest of the body, a second, smaller molecule carrying the imaging or therapeutic agent and the complementary reactive group (e.g., an azide like this compound) is administered. nih.govnih.gov

SPAAC is well-suited for these pre-targeting strategies due to its bioorthogonal nature and fast reaction kinetics in vivo. nih.gov This method allows for the rapid and specific delivery of the probe to the target site, minimizing off-target effects and improving the clarity of the signal. nih.gov

Emerging Bioorthogonal Reactions Utilizing this compound

While CuAAC and SPAAC are the most established reactions for this compound, the field of bioorthogonal chemistry is continually evolving. The azide group is a versatile functional handle that can participate in other types of bioorthogonal reactions. nih.gov

One such reaction is the Staudinger ligation, which involves the reaction of an azide with a phosphine-based reagent. nih.govnih.gov Although generally slower than CuAAC and SPAAC, it offers an alternative pathway for labeling. nih.gov Research continues to explore and develop new bioorthogonal reactions with improved kinetics and selectivity, and versatile probes like this compound are likely to find application in these emerging methodologies. researchgate.netuga.edu

Photo-Triggered Bioorthogonal Reactions for Spatiotemporal Control

Achieving spatiotemporal control over biomolecule labeling is a significant challenge in chemical biology. Photo-triggered bioorthogonal reactions offer a solution by using light to initiate the labeling process at a specific time and location within a cell or organism. nih.govresearchgate.net This is typically accomplished by "caging" one of the reactive partners with a photolabile protecting group.

In the context of this compound, spatiotemporal control could be achieved by modifying the azide group with a photo-caging group. A hypothetical probe, Carboxyrhodamine 110-PEG3-caged-Azide , would be inert until irradiated with light of a specific wavelength. This light exposure would cleave the caging group, liberating the azide functionality to react with an alkyne-modified target.

This approach would allow researchers to:

Define a specific time point for labeling: The reaction is only initiated upon light activation.

Target specific cellular regions: By focusing a light source on a particular area, labeling can be confined to that region.

Alternatively, the fluorophore itself can be designed to be photoactivatable. In such a scenario, the Carboxyrhodamine 110 core could be modified to be initially non-fluorescent. The bioorthogonal reaction with the target biomolecule would then trigger a chemical transformation that, upon subsequent light activation, would render the dye fluorescent. This strategy provides an additional layer of control, ensuring that only the labeled biomolecules can be visualized. nih.gov

The development of such photo-triggered probes based on the Carboxyrhodamine 110 scaffold would enable advanced imaging experiments, such as pulse-chase analysis of protein trafficking or the selective visualization of protein-protein interactions in real-time.

Applications of Carboxyrhodamine 110 Peg3 Azide in Advanced Spectroscopic and Imaging Methodologies

Fluorescence Microscopy Techniques for Subcellular and Molecular Visualization

The unique characteristics of Carboxyrhodamine 110-PEG3-Azide make it an exceptional candidate for a variety of fluorescence microscopy techniques aimed at visualizing the complex machinery within cells.

Confocal Laser Scanning Microscopy (CLSM) is a powerful imaging technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens, effectively eliminating out-of-focus light. The suitability of this compound for CLSM is pronounced. Its excitation maximum at approximately 501 nm is an excellent match for the widely used 488 nm spectral line of the argon-ion laser found in many confocal microscopes. jenabioscience.com

Furthermore, derivatives of Carboxyrhodamine 110 are noted for their superior photostability compared to other green fluorescent dyes, such as Alexa 488. jenabioscience.com This high photostability is critical for CLSM, where the sample is subjected to intense laser scanning. It allows for the acquisition of multiple images over time or the creation of detailed 3D reconstructions without significant signal loss due to photobleaching. Another significant advantage is that the fluorescence of this conjugate is completely insensitive to pH fluctuations in the range of 4 to 9, ensuring a stable and reliable signal in the varying microenvironments within a cell. jenabioscience.com

Total Internal Reflection Fluorescence (TIRF) microscopy is a specialized technique that selectively excites fluorophores in a very thin region (typically less than 100 nanometers) near the coverslip-specimen interface. nih.gov This makes it ideal for studying processes occurring at or near the plasma membrane of adherent cells, such as membrane trafficking, cell adhesion, and receptor dynamics, with a high signal-to-noise ratio. numberanalytics.comnih.govscite.ai

Observing biological processes as they happen in living cells is a cornerstone of modern cell biology. thermofisher.com this compound is well-suited for live-cell imaging due to a combination of its features. nih.govelsevierpure.com The azide (B81097) group enables its use in bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is "copper-free" and can be performed in living systems without the cytotoxicity associated with copper-catalyzed click chemistry. nih.gov

This allows researchers to introduce an alkyne-modified precursor molecule (e.g., an amino acid or a sugar) into the cell's metabolic pathways. The cell then incorporates this modified building block into newly synthesized proteins or glycans. Subsequent addition of the cell-permeable this compound results in specific labeling of these newly created biomolecules, enabling the tracking of their trafficking and fate within the living cell in real-time. nih.gov The high stability and bright fluorescence of the dye ensure that these dynamic events can be followed over extended periods.

Super-Resolution Imaging Modalities Employing this compound Conjugates

The diffraction limit of light has long been a barrier in conventional microscopy, restricting the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy techniques bypass this limitation, allowing for visualization at the nanoscale. The exceptional photophysical properties of rhodamine dyes, including Carboxyrhodamine 110, make them prime candidates for these advanced imaging methods.

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to "switch off" fluorescence from molecules at the periphery of the excitation spot, thereby narrowing the area from which a signal is detected. This requires fluorophores that are bright, highly photostable, and can efficiently undergo stimulated emission.

Rhodamine dyes are a workhorse in STED microscopy. researchgate.net Green-emitting rhodamines have been successfully used for STED imaging, demonstrating their utility in resolving subcellular structures with high precision. abberior.rocks Research has shown that various rhodamine derivatives are well-suited for STED, enabling the imaging of organelles and cytoskeletal components in living cells with resolutions in the tens of nanometers. nih.govacs.orgnih.gov The high photostability of the Carboxyrhodamine 110 core is a key attribute, as STED microscopy involves high laser powers that can quickly photobleach less robust dyes. The ability to conjugate this dye to specific targets via its azide group allows for targeted super-resolution imaging of a wide array of proteins and structures within the cell.

Stochastic Optical Reconstruction Microscopy (STORM) and related techniques like direct STORM (dSTORM) are based on the principle of temporally separating the fluorescence of individual molecules. mdpi.comresearchgate.net In a typical experiment, most fluorophores are in a non-fluorescent "off" state, and a small, random subset is switched "on". By precisely localizing these individual emitters in thousands of successive frames, a super-resolved image is reconstructed. thermofisher.com

The application of rhodamine dyes in STORM has been an area of active research. biotium.com While not all rhodamines inherently photoswitch, their photoswitching can often be induced under specific buffer conditions, typically containing a reducing agent. mdpi.com Strategies have been developed to optimize the photoswitching behavior of rhodamines by modifying their chemical structure, leading to high-quality STORM imaging. nih.gov For this compound, its use in STORM would involve conjugating it to a target of interest and then employing a specialized imaging buffer to induce the stochastic blinking required for image reconstruction. Its brightness is a significant advantage, as it improves the localization precision of each molecule, contributing to a higher-resolution final image.

PALM, on the other hand, typically utilizes photoactivatable or photoconvertible fluorescent proteins, which are genetically encoded.

Table 2: Application of this compound in Microscopy

Microscopy TechniqueKey Advantages of the DyeResearch Application
Confocal Laser Scanning Microscopy (CLSM)Excellent match for 488 nm laser, high photostability, pH insensitivity. jenabioscience.comHigh-resolution 3D imaging of subcellular structures.
Total Internal Reflection Fluorescence (TIRF)High signal-to-noise for membrane imaging, photostability for tracking.Studying dynamics of membrane proteins and lipids. nih.gov
Live-Cell ImagingBiocompatible "click" labeling, cell permeability, high stability. nih.govTracking newly synthesized proteins and other biomolecules.
Stimulated Emission Depletion (STED)High photostability, brightness, efficient stimulated emission. researchgate.netnih.govNanoscale imaging of organelles and the cytoskeleton.
Stochastic Optical Reconstruction Microscopy (STORM)Brightness for precise localization, potential for induced photoswitching. biotium.comnih.govSuper-resolution imaging of molecular organization.

Flow Cytometry and High-Throughput Screening Applications

This compound has emerged as a valuable tool in flow cytometry and high-throughput screening (HTS) due to its unique combination of spectral properties, chemical reactivity, and enhanced solubility. Flow cytometry is a powerful technique that measures and analyzes multiple characteristics of single particles, such as cells, as they pass through a laser beam. yale.edu The utility of this compound in this context is fundamentally linked to its fluorescent core, Carboxyrhodamine 110 (CR110).

The dye's excitation maximum at approximately 501 nm is efficiently excited by the 488 nm spectral line of the argon-ion laser, which is a standard component in most commercial flow cytometers and confocal microscopes. addexbio.comjenabioscience.comjenabioscience.com This spectral alignment ensures a strong fluorescence signal upon excitation. The emitted fluorescence, with a maximum around 525 nm, is detected in the green channel of these instruments. jenabioscience.com

The key to its application is the terminal azide group, which enables its covalent attachment to target biomolecules through bioorthogonal "click" chemistry. axispharm.com This reaction, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, allows for the precise and efficient labeling of cells or molecules that have been metabolically, genetically, or chemically engineered to possess an alkyne group. medchemexpress.comrsc.org For instance, cells can incorporate azido-sugars into their surface glycoconjugates, which can then be specifically tagged with an alkyne-modified Carboxyrhodamine 110 probe, or conversely, alkyne-modified sugars can be incorporated for reaction with this compound. rsc.org This specificity minimizes background noise and ensures that the fluorescence signal directly corresponds to the presence of the target.

In the realm of high-throughput screening, particularly in drug discovery, the robustness and efficiency of click chemistry are highly advantageous for preparing large libraries of compounds. rsc.org The properties of this compound make it an excellent reporter molecule for HTS assays. Its notable photostability, superior to many other green fluorescent dyes like Alexa Fluor 488, allows for repeated measurements and prolonged imaging without significant signal degradation. jenabioscience.comjenabioscience.com Furthermore, its fluorescence is stable across a wide pH range (4 to 9), which adds to the reliability and reproducibility of screening assays performed under varying buffer conditions. jenabioscience.comjenabioscience.com The inclusion of the hydrophilic PEG3 (polyethylene glycol) linker improves the water solubility of the entire conjugate and provides a flexible spacer arm that reduces potential steric hindrance between the dye and the labeled biomolecule. addexbio.comjenabioscience.comaxispharm.com

Table 1: Properties of this compound Relevant to Flow Cytometry and HTS

PropertyValue/DescriptionSignificance in ApplicationSource(s)
Excitation Maximum (λabs)~501 nmExcellent match for the common 488 nm laser line in flow cytometers. jenabioscience.comjenabioscience.combroadpharm.com
Emission Maximum (λem)~525 nmEmission is captured in the standard green fluorescence channel. jenabioscience.comjenabioscience.combroadpharm.com
Reactive GroupAzide (-N3)Enables specific, covalent labeling of alkyne-modified molecules via click chemistry. axispharm.commedchemexpress.com
PhotostabilityHigh; more stable than many other green dyes.Allows for robust, repeatable measurements and imaging in HTS protocols. jenabioscience.comjenabioscience.com
pH SensitivityFluorescence is insensitive between pH 4 and 9.Ensures consistent signal intensity across various experimental buffer conditions. jenabioscience.comjenabioscience.com
LinkerPEG3 SpacerImproves aqueous solubility and minimizes steric effects from the dye. addexbio.comjenabioscience.comaxispharm.com

Spectroscopic Techniques for Investigating Molecular Interactions and Dynamics

The precise bioconjugation capabilities and favorable photophysical characteristics of this compound make it a powerful probe for various advanced spectroscopic techniques aimed at elucidating molecular interactions and dynamics. These methods leverage changes in the dye's fluorescence properties upon interaction with its environment or other molecules.

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic method that can detect the proximity between two fluorescent molecules, or fluorophores, on a nanometer scale. The process involves the non-radiative transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. This energy transfer only occurs when the donor and acceptor are very close (typically within 1-10 nm) and their emission and excitation spectra overlap.

This compound, with its emission spectrum centered around 525 nm, can serve as an effective FRET donor to acceptor dyes that excite in the green-yellow to red region of the spectrum (e.g., TAMRA or Cyanine dyes). addexbio.comlumiprobe.com In a typical experimental design, this compound would be "clicked" onto one biomolecule of interest, while an appropriate FRET acceptor with a compatible reactive group would be attached to a second biomolecule.

If the two biomolecules interact and bring the donor and acceptor dyes into close proximity, energy transfer will occur. This results in two measurable phenomena: a decrease (quenching) in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission. By monitoring these changes, researchers can study the dynamics of molecular association and dissociation in real-time. The use of the azide moiety allows for site-specific labeling, ensuring a defined distance and orientation for more precise FRET measurements.

Fluorescence Polarization (FP) or Anisotropy (FA) is a powerful technique used to investigate molecular binding events and rotational dynamics in solution. bmglabtech.com The principle is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the emitted light will also be polarized. nih.gov The degree of polarization is inversely related to the molecule's tumbling rate (rotational diffusion) in solution. bmglabtech.com

A small, unbound fluorescent molecule like this compound tumbles rapidly, leading to significant depolarization of the emitted fluorescence, resulting in a low FP value. However, when this azide probe binds to a much larger molecule (e.g., a protein or nucleic acid) via a click reaction, the rotational motion of the dye is constrained and slows down considerably. This slower tumbling results in a much higher degree of polarization in the emitted light, and thus a higher FP value. bmglabtech.com

This change in polarization upon binding is the basis for homogeneous binding assays used in research and high-throughput screening. bmglabtech.com The core fluorophore, rhodamine 110, has been successfully used in time-resolved fluorescence anisotropy decay measurements to study molecular dynamics. github.io By monitoring the fluorescence polarization or anisotropy, researchers can determine binding affinities, study enzyme kinetics, and screen for inhibitors that disrupt protein-protein or protein-ligand interactions. The significant difference in polarization between the free and bound states of the this compound probe allows for sensitive detection of these molecular events without the need for separation or wash steps. researchgate.net

Table 2: Principle of Fluorescence Polarization (FP) Assay Using this compound

State of the ProbeMolecular SizeTumbling Rate in SolutionEmitted Light PolarizationResulting FP ValueApplication
Free this compoundSmallFastLargely depolarizedLowRepresents the unbound state or baseline signal.
Probe bound to a large target moleculeLargeSlowHighly polarizedHighIndicates a molecular binding event has occurred.

Research Applications in Chemical Biology and Biochemistry Utilizing Carboxyrhodamine 110 Peg3 Azide

Protein Labeling and Functional Proteomics

The ability to fluorescently label proteins is fundamental to understanding their function, localization, and interactions within the complex cellular environment. Carboxyrhodamine 110-PEG3-Azide serves as a powerful tool for protein labeling due to its bioorthogonal azide (B81097) group, which allows for specific conjugation to proteins engineered to contain a reactive alkyne partner. rsc.orgchimia.ch

Site-Specific Labeling of Recombinant Proteins via Unnatural Amino Acids

A major challenge in protein chemistry is the precise placement of a label at a specific site to avoid disrupting protein function. elifesciences.org The genetic incorporation of unnatural amino acids (UAAs) has emerged as a robust solution to this problem. mdpi.comatdbio.com This technique involves expanding the genetic code of an organism to encode a UAA containing a bioorthogonal functional group, such as an alkyne. mdpi.com

The process typically involves introducing a mutant aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's endogenous set. This new synthetase specifically charges its cognate tRNA with the alkyne-bearing UAA, which is then incorporated into a target protein at a position designated by a nonsense codon (e.g., the amber stop codon). nih.gov Once the alkyne-modified protein is expressed, it can be specifically and covalently labeled with this compound through a click reaction. nih.govelifesciences.org This strategy ensures that the bright and photostable CR110 dye is attached only at the desired location, which is critical for sophisticated biophysical studies. elifesciences.orgmdpi.com

A practical application of this method was demonstrated in the creation of "clickable lectins." Lectins containing the unnatural amino acid homopropargylglycine (Hpg), which has an alkyne side chain, were successfully conjugated with 5/6-carboxyrhodamine 110-PEG3-azide using CuAAC, enabling the creation of fluorescently labeled lectins for further study. royalsocietypublishing.org

Profiling of Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating nearly all aspects of a protein's life cycle, from folding and localization to activity and degradation. nih.gov Bioorthogonal chemical reporters offer a powerful means to study PTMs. nih.gov This approach, often called metabolic labeling, involves introducing a biosynthetic precursor containing a bioorthogonal handle (e.g., an alkyne) into cells. jenabioscience.com Cellular enzymes then incorporate this precursor into biomolecules during PTM processes like glycosylation or lipidation (fatty acylation). royalsocietypublishing.orgnih.gov

For example, cells can be fed with alkyne-modified sugars or fatty acids, which become integrated into the cellular glycome or lipidome, respectively. nih.govjenabioscience.com The entire population of proteins bearing that specific PTM now also carries an alkyne handle. These alkyne-tagged proteins can then be detected in cell lysates or imaged in situ by performing a click reaction with this compound. nih.govjenabioscience.com The resulting fluorescence provides a direct readout of the extent and localization of the PTM, enabling researchers to profile these modifications under various cellular conditions. nih.govresearchgate.net

Investigation of Protein-Protein Interaction Networks

Understanding the intricate web of protein-protein interactions (PPIs) is essential for deciphering cellular signaling pathways and protein function. chomixbio.com Fluorescence-based methods, particularly Förster Resonance Energy Transfer (FRET), are widely used to study PPIs in living cells. nih.govrsc.org FRET is a distance-dependent physical process where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore. nih.gov

To study a potential interaction between two proteins, one can be labeled with a donor fluorophore and the other with a suitable acceptor. Carboxyrhodamine 110, with its excitation and emission spectra, can potentially serve as a FRET partner with other dyes. rsc.org Using site-specific incorporation of unnatural amino acids, one protein of interest could be tagged with an alkyne and labeled with this compound, while its putative binding partner is labeled with a different, spectrally-overlapping fluorophore. elifesciences.org If the two proteins interact and bring the dyes within close proximity (typically 1-10 nm), FRET will occur, leading to a measurable change in the fluorescence emission of the donor and acceptor. nih.gov This provides dynamic, spatial information about protein-protein interactions within their native cellular context.

Nucleic Acid Labeling for Transcriptomic and Genomic Studies

Fluorescent labeling of nucleic acids is indispensable for visualizing their localization, tracking their dynamics, and studying their structure in transcriptomics and genomics. biosynth.comnih.gov The click chemistry-ready nature of this compound makes it an excellent reagent for these applications. biosynth.com

Fluorescent Labeling of RNA and DNA in Cellular Contexts

Similar to protein PTM profiling, the global synthesis of nucleic acids can be monitored by metabolic labeling. jenabioscience.com Cells are cultured with alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or 5-ethynyluridine (B57126) (EU) for RNA. biosynth.com These analogues are taken up by cells and incorporated into newly synthesized DNA during replication or RNA during transcription by cellular polymerases. biosynth.comjenabioscience.com

The alkyne groups, now embedded within the nucleic acid polymers, serve as handles for covalent attachment of this compound via a CuAAC reaction. biosynth.comnih.gov This method is significantly faster and involves milder conditions than antibody-based detection of bromodeoxyuridine (BrdU), preserving cellular morphology and allowing for multiplexed analysis. jenabioscience.com The intense green fluorescence of the conjugated CR110 dye allows for high-resolution imaging of DNA replication and transcription sites within cells and tissues. jenabioscience.comuu.nl One study specifically demonstrated the successful reaction between this compound and alkyne-labeled DNA, confirming its utility for this application. uu.nl

Analysis of Nucleic Acid Structure and Dynamics

The three-dimensional structure and dynamic conformational changes of nucleic acids are critical to their function. rsc.orgresearchgate.net FRET is a powerful tool for measuring intramolecular and intermolecular distances in DNA and RNA, acting as a "spectroscopic ruler". chimia.ch To perform FRET studies on a nucleic acid, two different fluorophores (a donor-acceptor pair) must be attached at specific, defined sites. chimia.chacs.org

The two-step approach of incorporating a small reactive handle followed by click chemistry provides a precise way to achieve this dual labeling. rsc.org For instance, a DNA or RNA oligonucleotide can be synthesized with alkyne-modified nucleotides at two distinct positions. One position can be reacted with an azide-functionalized donor dye, and the other with an azide-functionalized acceptor dye. This compound could serve as one member of such a FRET pair. rsc.org By measuring the FRET efficiency between the two dyes, researchers can deduce the distance between the labeled sites, providing insights into the nucleic acid's folding, its interaction with proteins, or its conformational changes in response to ligand binding. rsc.orgchimia.chacs.org

Interactive Table: Summary of Research Applications

Application Area Specific Use Biomolecule Target Key Principle
Functional Proteomics Site-Specific Labeling Recombinant Proteins Genetic incorporation of an alkyne-UAA followed by click reaction with the azide dye. mdpi.comroyalsocietypublishing.org
Functional Proteomics PTM Profiling Glycoproteins, Lipoproteins Metabolic labeling with alkyne-modified precursors (sugars, lipids) and subsequent click reaction. nih.govjenabioscience.com
Functional Proteomics Protein Interaction Studies Protein Pairs FRET analysis between a protein labeled with CR110-azide and a partner protein labeled with a FRET-pair dye. nih.gov
Genomics/Transcriptomics Imaging DNA/RNA Synthesis DNA, RNA Metabolic labeling with alkyne-nucleosides (EdU, EU) followed by click reaction for visualization. biosynth.comjenabioscience.com

| Genomics/Transcriptomics | Structural Analysis | DNA, RNA | Site-specific dual labeling with a FRET pair (one of which can be CR110) to measure intramolecular distances. rsc.orgchimia.ch |

Glycan and Lipid Labeling for Cellular Compartment Studies

This compound is a valuable tool in chemical biology for the fluorescent labeling and visualization of biomolecules within cellular compartments. Its utility stems from the bioorthogonal nature of the azide group, which allows for specific chemical ligation to a complementary alkyne-tagged molecule in a complex biological environment without interfering with native biochemical processes. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances the reagent's solubility in aqueous media and minimizes steric hindrance between the dye and the target biomolecule, ensuring that the labeling process does not significantly perturb the molecule's natural function or localization. addexbio.comjenabioscience.comfishersci.ca The Carboxyrhodamine 110 fluorophore is particularly advantageous due to its high photostability and pH-insensitive fluorescence between pH 4 and 9, making it a robust reporter for imaging under various experimental conditions. jenabioscience.comjenabioscience.comjenabioscience.com

Metabolic Glycoengineering with Azide-Tagged Sugars

Metabolic glycoengineering (MGE) is a powerful technique that enables the visualization of glycans in living cells and organisms. rsc.org This method relies on the cell's own biosynthetic machinery to process and incorporate unnatural sugar precursors, which have been chemically modified to include a bioorthogonal reporter group, such as an azide or an alkyne. rsc.orgnih.gov

In a typical MGE experiment designed to utilize this compound, cells are cultured with a peracetylated, alkyne-modified monosaccharide. The acetyl groups enhance cell permeability, allowing the sugar to enter the cell, where endogenous enzymes remove the acetyl groups. The cell's glycosylation pathways then metabolize this unnatural alkyne-sugar and incorporate it into various glycoconjugates, such as glycoproteins and glycolipids, which are then presented on the cell surface or within intracellular compartments. nih.govresearchgate.net

Following this metabolic labeling step, the incorporated alkyne handles are available for covalent reaction with the azide group of this compound. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, effectively tagging the glycans with a bright green fluorescent dye. nih.govmedchemexpress.com This allows for the direct visualization of glycan distribution and dynamics using fluorescence microscopy. researchgate.net A comparative study highlighted that both azide and alkyne tags can be used on reporters and probes, demonstrating the flexibility of this bioorthogonal system. researchgate.net

Table 1: Examples of Alkyne-Modified Sugars for Metabolic Glycoengineering

Alkyne-Tagged Sugar Abbreviation Target Glycan Class
N-alkyneacetylmannosamine (peracetylated) Ac4ManNAl Sialoglycans
N-alkyneacetylgalactosamine (peracetylated) Ac4GalNAl O-GlcNAc, Mucins
N-alkyneacetylglucosamine (peracetylated) Ac4GlcNAl O-GlcNAc, Hyaluronan

This table provides examples of unnatural sugars modified with alkyne groups that can be metabolically incorporated into cellular glycans, which can then be targeted by azide-functionalized probes like this compound.

Visualization of Lipid Rafts and Membrane Organization

Lipid rafts are dynamic, specialized microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific proteins, including many signaling molecules. nih.gov These domains play crucial roles in cellular processes such as signal transduction and membrane trafficking. Visualizing these structures is key to understanding their function.

While this compound does not inherently target lipid rafts, it can be used to visualize them through a targeted metabolic labeling strategy similar to MGE. The approach involves introducing an alkyne handle onto molecules known to be concentrated within lipid rafts, such as certain gangliosides (e.g., GM1) or glycosylphosphatidylinositol (GPI)-anchored proteins. nih.gov

For instance, cells could be supplied with an alkyne-modified precursor for sphingolipids. Once metabolized and integrated into gangliosides that preferentially partition into lipid rafts, these domains become decorated with alkyne reporters. Subsequent labeling with this compound via click chemistry allows for the fluorescent visualization of these raft domains. This method enables the study of the distribution, size, and dynamics of lipid rafts in response to various cellular stimuli. The association of specific proteins with these labeled rafts can then be investigated using colocalization microscopy techniques. nih.gov

Table 2: Key Molecular Components of Lipid Rafts

Component Class Examples Role in Rafts
Lipids Cholesterol, Sphingomyelin, Ganglioside GM1 Structural foundation, promote membrane ordering
Proteins GPI-anchored proteins (e.g., CD59) Signaling, cell adhesion
Kinases Src-family kinases (e.g., Lyn, Fyn) Signal transduction hubs

This table lists representative molecules that are enriched in lipid rafts and can serve as targets for indirect labeling strategies using metabolic engineering and probes like this compound.

Enzyme Activity Probes and Biosensors

The high fluorescence quantum yield and photostability of Carboxyrhodamine 110 make its azide derivative a superior choice for the construction of sensitive fluorescent probes for detecting enzyme activity. jenabioscience.comjenabioscience.com These probes are instrumental in drug discovery and for dissecting the roles of enzymes in cellular pathways.

Development of Substrate-Mimicking this compound Conjugates

A powerful strategy for monitoring enzyme activity involves the design of fluorogenic substrates. This is achieved by creating a molecule that mimics the natural substrate of a specific enzyme but is chemically linked to a fluorophore-quencher pair or a fluorophore whose environment changes upon enzymatic cleavage.

The development of such a probe using this compound involves first synthesizing a substrate analog containing a bioorthogonal alkyne handle. This substrate is typically a peptide or a small molecule recognized and processed by the target enzyme. This compound is then covalently attached to this alkyne-modified substrate via the CuAAC click reaction. medchemexpress.com

In many designs, the fluorescence of the Carboxyrhodamine 110 is suppressed or "quenched" in the intact probe conjugate. This quenching can be achieved through various mechanisms, such as Förster Resonance Energy Transfer (FRET) to a nearby quencher molecule also attached to the substrate, or through photoinduced electron transfer (PeT). When the target enzyme recognizes and cleaves the substrate portion of the conjugate, the Carboxyrhodamine 110-containing fragment is released, separating it from the quencher. This separation eliminates the quenching effect, resulting in a significant increase in fluorescence.

Real-Time Monitoring of Enzymatic Reactions in vitro and in Cells for Research

Substrate-mimicking conjugates of this compound enable the real-time monitoring of enzyme activity both in purified systems (in vitro) and within the complex environment of living cells. nih.gov The operational principle is based on detecting the increase in fluorescence that is directly proportional to the rate of substrate cleavage by the enzyme. nih.gov

For in vitro assays, the enzyme of interest is incubated with the fluorogenic probe in a suitable buffer, and the fluorescence intensity is measured over time using a fluorometer. This allows for the precise determination of kinetic parameters such as Kₘ and kₖₐₜ and is widely used for screening potential enzyme inhibitors in drug discovery pipelines. nih.gov

For cell-based research applications, the cell-permeable probe is introduced into living cells. If the target enzyme is active within the cell, it will cleave the probe, causing a localized increase in fluorescence. This can be visualized and quantified using fluorescence microscopy or flow cytometry, providing spatial and temporal information about enzyme activity in its native context. This approach is invaluable for understanding how enzyme activity is regulated in response to signaling events or pathological conditions.

Table 3: Principle of a Fluorogenic Enzyme Assay

Step Description Signal Output
1. Probe Introduction A quenched, substrate-mimicking conjugate of Carboxyrhodamine 110 is added to the system (e.g., enzyme solution or cell culture). Low Fluorescence
2. Enzymatic Reaction The target enzyme recognizes and cleaves the substrate portion of the probe. No Change (reaction is occurring)
3. Fluorophore Release The cleavage event separates the Carboxyrhodamine 110 fluorophore from the quenching moiety. N/A

This table outlines the sequential steps of a typical turn-on fluorescent assay for monitoring enzyme activity using a substrate-mimicking probe.

Table of Mentioned Compounds

Compound Name
This compound
N-azidoacetylmannosamine (Ac4ManNAz)
N-alkyneacetylmannosamine (Ac4ManNAl)
N-alkyneacetylgalactosamine (Ac4GalNAl)
N-alkyneacetylglucosamine (Ac4GlcNAl)
Alkynyl Fucose (Ac4FucAl)
Alexa 488
Cholesterol
Sphingomyelin
Ganglioside GM1
CD59
Lyn

Integration of Carboxyrhodamine 110 Peg3 Azide in Advanced Materials Science and Nanotechnology Research

Functionalization of Nanomaterials and Quantum Dots

The ability to modify the surfaces of nanomaterials and quantum dots with fluorescent probes is crucial for their application in biological imaging and sensing. Carboxyrhodamine 110-PEG3-Azide, with its azide (B81097) functionality, is ideally suited for this purpose, primarily through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". bioclone.netacs.orgnih.govacs.org This highly efficient and specific conjugation method allows for the stable attachment of the fluorescent dye to alkyne-modified nanomaterials.

Surface Labeling of Nanoparticles for Targeted Imaging Research

The surface functionalization of nanoparticles with this compound is a key strategy in developing probes for targeted imaging. The bright and stable fluorescence of the Carboxyrhodamine 110 core allows for sensitive detection, while the PEG linker enhances water solubility and can reduce non-specific interactions. nih.govnih.govbiochempeg.comnanocs.net

Researchers have successfully utilized this approach to label various nanoparticles, enabling the visualization and tracking of these particles within biological systems. For instance, nanoparticles can be engineered to target specific cell types or tissues. The covalent attachment of this compound provides a robust method for monitoring their distribution and accumulation, which is critical for evaluating their targeting efficiency and understanding their biological fate. The azide group's bioorthogonal reactivity ensures that the labeling process does not interfere with the nanoparticle's targeting moieties or other functional components. acs.orgnih.gov

Integration into Nanoscale Sensor Platforms

This compound is also integral to the development of nanoscale sensor platforms. The fluorescence of the Carboxyrhodamine 110 dye can be sensitive to its local environment, a property that can be harnessed to create sensors for various analytes. By incorporating the dye into a nanoparticle-based system, researchers can create probes that report on changes in their surroundings through alterations in fluorescence intensity or lifetime.

The azide group facilitates the attachment of the dye to specifically designed nanostructures that can interact with target molecules. thermofisher.com For example, a sensor could be designed where the binding of an analyte to the nanoparticle surface causes a conformational change that alters the fluorescence of the attached Carboxyrhodamine 110. This principle has been applied in the development of sensors for ions, small molecules, and even larger biomolecules.

Polymer and Hydrogel Functionalization for Smart Materials Research

The functionalization of polymers and hydrogels with fluorescent molecules like this compound is a burgeoning area of research focused on creating "smart" materials that can respond to external stimuli. bioclone.netnih.govaxispharm.comjenabioscience.com The azide group allows for the straightforward incorporation of the dye into polymer backbones or hydrogel networks that have been modified to contain alkyne groups. umich.edu

Cross-Linking Strategies for Responsive Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. ru.nl By incorporating environmentally sensitive components, hydrogels can be designed to swell or shrink in response to changes in pH, temperature, or the presence of specific molecules. researchgate.netmdpi.com this compound can be used as a fluorescent cross-linker or as a tag to monitor the dynamic behavior of these responsive hydrogels.

Through click chemistry, the azide group of the dye can react with alkyne-functionalized polymers to form cross-links within the hydrogel network. nih.govnih.gov The fluorescence of the incorporated dye can then be used to visualize the hydrogel's structure and to study how it changes in response to different stimuli. For example, changes in the hydrogel's swelling state could be correlated with changes in fluorescence intensity, providing a non-invasive method for monitoring its behavior.

Fluorescent Tracers in Polymer Matrix Investigations

In addition to its role in cross-linking, this compound can be used as a fluorescent tracer to investigate the internal structure and dynamics of polymer matrices. By grafting the dye onto polymer chains, researchers can use techniques like fluorescence microscopy and spectroscopy to study polymer diffusion, chain entanglement, and phase separation.

The photostability of Carboxyrhodamine 110 is a significant advantage in these studies, as it allows for long-term observation without significant signal loss. jenabioscience.comthermofisher.comjenabioscience.com The PEG linker helps to ensure that the dye's fluorescence is not quenched by the polymer matrix and that it accurately reflects the behavior of the polymer to which it is attached.

Development of Bio-Interfaces and Scaffold Systems

The creation of well-defined bio-interfaces and scaffolds is essential for applications in tissue engineering and regenerative medicine. These structures must not only provide physical support for cells but also present appropriate biochemical cues to guide cell behavior. This compound offers a powerful tool for the fluorescent labeling and characterization of these complex systems. acs.orgnih.gov

By incorporating the dye into the scaffold material, researchers can visualize the scaffold's architecture and monitor its degradation over time. Furthermore, the azide group can be used to conjugate bioactive molecules, such as peptides or growth factors, to the scaffold surface. The attached Carboxyrhodamine 110 then serves as a fluorescent reporter, allowing for the quantification and localization of these signaling molecules. This information is critical for understanding how the scaffold interacts with cells and for optimizing its design to promote tissue regeneration. The biocompatibility of the PEG linker is also an important feature in these applications, as it helps to minimize adverse reactions from the host tissue. nih.govaxispharm.com

Fluorescently Tagged Scaffolds for Cell-Material Interaction Studies

In the field of tissue engineering and regenerative medicine, scaffolds provide a temporary, three-dimensional structure that supports cell growth and tissue development. Understanding how cells interact with these scaffolds is crucial for designing materials that can effectively promote tissue regeneration. This compound serves as a powerful tool for fluorescently labeling these scaffolds, allowing researchers to visualize and study these interactions in real-time.

Patterning of Surfaces for Directed Cellular Adhesion Research

The ability to control where cells attach and grow on a surface is essential for a wide range of applications, from fundamental cell biology research to the development of advanced medical implants and biosensors. uni-muenchen.de this compound is utilized in the creation of fluorescently patterned surfaces that can guide cellular adhesion with high precision. ibidi.com

This process often involves modifying a substrate material to have specific regions that are "cell-friendly" (adhesive) and other regions that are "cell-repellent" (non-adhesive). nih.gov By using techniques like microcontact printing or photolithography, researchers can create patterns of alkyne groups on a surface. utexas.eduuni-muenchen.de this compound can then be selectively attached to these alkyne-patterned areas via click chemistry. utexas.edu The result is a surface with fluorescently labeled regions where cells are encouraged to attach.

Advanced Methodological Considerations and Challenges in Carboxyrhodamine 110 Peg3 Azide Research

Strategies for Minimizing Non-Specific Labeling in Complex Biological Systems

Non-specific labeling, where the fluorescent probe binds to unintended cellular components, is a significant challenge that can lead to high background signals and obscure the true localization of the target molecule. For azide-functionalized probes like Carboxyrhodamine 110-PEG3-Azide, which are typically used in bioorthogonal click chemistry reactions, several strategies can be employed to enhance specificity and improve the signal-to-noise ratio. nih.govnih.gov

Key strategies include:

Optimization of Probe Concentration: Using the lowest effective concentration of the probe minimizes the pool of unbound molecules available to interact non-specifically.

Washing Steps: Implementing rigorous and optimized washing protocols after the labeling reaction is crucial for removing unreacted probes. nih.gov The duration, temperature, and composition of wash buffers must be carefully tuned for the specific cell or tissue type.

Use of Blocking Agents: Pre-incubating the sample with blocking agents such as bovine serum albumin (BSA) or skim milk can saturate non-specific binding sites, thereby reducing background fluorescence.

Fluorogenic Probes: An advanced approach involves using fluorogenic probes that are designed to have minimal fluorescence until they have reacted with their specific target. mdpi.com This intrinsic "off-on" switching mechanism dramatically reduces background from unbound probes. mdpi.com

Reaction Conditions: Optimizing the conditions for the click chemistry reaction, such as catalyst concentration and reaction time, can improve the efficiency of the specific labeling reaction relative to non-specific binding.

Table 1: Methodologies to Reduce Non-Specific Labeling
StrategyPrincipleConsiderations for this compoundReference
Concentration TitrationReduces the availability of unbound probe for off-target interactions.Determine the minimal concentration that yields sufficient signal for the target biomolecule. nih.gov
Enhanced Washing ProtocolsPhysically removes unbound or loosely bound probes from the sample.Optimize buffer composition (e.g., inclusion of mild detergents) and number/duration of washes. youtube.com
BlockingSaturates non-specific binding sites on proteins and cellular structures.Incubation with agents like BSA prior to adding the probe can be effective. youtube.com
Fluorogenic DesignThe probe is engineered to be non-fluorescent until the azide (B81097) group reacts with its target alkyne.While Carboxyrhodamine 110 is inherently fluorescent, derivatives can be designed to be fluorogenic. mdpi.com

Approaches for Mitigating Photobleaching in Extended Imaging Sessions

Photobleaching is the irreversible photodegradation of a fluorophore, leading to a loss of signal during prolonged or intense light exposure, which is a major limiting factor in time-lapse and super-resolution microscopy. nih.govnih.gov Rhodamine dyes, while relatively photostable, are still susceptible to this phenomenon. rsc.org Several approaches can be employed to mitigate photobleaching.

Antifade Reagents: The most common method is the addition of antifade agents to the imaging medium. emsdiasum.com These chemical cocktails typically contain reducing agents, antioxidants, or triplet state quenchers that suppress the formation of reactive oxygen species (ROS), a primary cause of photobleaching. nih.gov For example, n-propyl gallate has been shown to reduce the fading rate of rhodamine conjugates by a factor of 10. nih.gov

Engineered Dyes: Chemical modification of the rhodamine core can enhance photostability. For instance, conjugation with cyclooctatetraene (B1213319) (COT) has been shown to generate "Gentle Rhodamines" with significantly reduced phototoxicity and, in some cases, improved photostability by mitigating the formation of damaging singlet oxygen. acs.orgresearchgate.net

Imaging Conditions: Optimizing imaging parameters is a critical, non-invasive strategy. This includes using the lowest possible laser power, the shortest possible exposure time, and selecting detectors with high quantum efficiency to maximize signal collection for a given excitation dose.

Table 2: Common Strategies and Reagents for Photobleaching Mitigation
ApproachMechanism of ActionExamplesReference
Chemical Additives (Antifades)Scavenges reactive oxygen species (ROS) or quenches the excited triplet state of the fluorophore.n-Propyl gallate, Glucose Oxidase/Catalase (GODCAT) systems, Trolox, Ascorbic Acid. nih.govemsdiasum.comnih.gov
Structural Dye ModificationAlters the electronic structure of the fluorophore to reduce transitions to the damaging triplet state or its reactivity.Conjugation with triplet state quenchers like cyclooctatetraene (COT). acs.orgresearchgate.net
Optimized Imaging ProtocolMinimizes the total photon dose delivered to the sample.Reduced laser power, shorter exposure times, use of sensitive detectors. nih.gov

Computational Modeling and Simulation in Probe Design and Application

Computational chemistry provides powerful tools for predicting the behavior of fluorescent probes like this compound, guiding their rational design and interpreting experimental results. mdpi.comacs.org These in silico methods can offer insights at a level of detail that is often inaccessible through experimental techniques alone. mdpi.com

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. nih.gov In the context of fluorescent probes, MD simulations can provide detailed, atomic-level information about the probe's interaction with its biological environment, such as a protein or a lipid membrane. nih.govnih.govresearchgate.net

By simulating a this compound molecule conjugated to a target protein, researchers can:

Predict Binding Conformation: Determine the likely orientation and position of the probe relative to the protein surface. nih.gov

Analyze Environmental Effects: Study how the local microenvironment (e.g., polarity, solvent accessibility) affects the probe's conformation and dynamics. researchgate.net

Assess Perturbation: Evaluate the extent to which the probe itself might alter the structure or dynamics of the host biomolecule, which is a crucial consideration for ensuring that the label does not interfere with biological function. nih.govnih.gov

These simulations help in understanding what the probe is actually reporting and can guide the design of linkers (like the PEG3 spacer) to optimize probe placement and minimize functional disruption of the target. researchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are used to predict the electronic structure and optical properties of molecules. acs.orgfrontiersin.org These methods are invaluable for understanding and designing fluorophores. frontiersin.orgacs.org

For this compound, quantum chemical calculations can predict:

Absorption and Emission Spectra: Accurately simulate the wavelengths of maximum absorption and emission. rsc.orgfrontiersin.org

Fluorescence Quantum Yield: Provide estimates of the probe's brightness by calculating the rates of radiative (fluorescence) and non-radiative decay pathways. aip.org

Environmental Sensitivity (Solvatochromism): Model how the optical properties might change in different solvent environments, which is crucial for interpreting data from complex cellular compartments. acs.org

By performing these calculations before synthesis, researchers can screen potential new dye derivatives for desired optical properties, saving significant time and resources. acs.orgfrontiersin.org For example, DFT calculations can elucidate the mechanism of fluorescence quenching or activation, such as the spirolactam ring-opening process common in many rhodamine-based sensors. rsc.org

Table 3: Comparison of Computational Modeling Techniques
TechniquePrimary Application for Probe ResearchKey Insights ProvidedReference
Molecular Dynamics (MD)Simulating the physical movement and interaction of the probe with its biological target.Probe orientation, linker flexibility, solvent accessibility, probe-induced structural perturbations. nih.govnih.govresearchgate.net
Quantum Chemistry (DFT/TD-DFT)Predicting the electronic and optical properties of the fluorophore itself.Absorption/emission wavelengths, quantum yield, molecular orbital energies (HOMO/LUMO), solvatochromic shifts. rsc.orgacs.orgfrontiersin.org

High-Throughput Synthesis and Screening of this compound Derivatives

To discover new probes with superior properties (e.g., greater brightness, photostability, or specific environmental sensitivity), researchers often turn to high-throughput synthesis (HTS) and screening methods. nih.gov This approach allows for the rapid generation and evaluation of large libraries of chemical compounds. nih.gov

The process for developing derivatives of this compound would typically involve:

Combinatorial Synthesis: A library of derivatives is synthesized by systematically varying different parts of the molecule. This could involve modifying the rhodamine core, changing the length or composition of the PEG linker, or altering the reactive azide group. Automated or semi-automated synthesis platforms can be used to generate hundreds of distinct compounds efficiently. nih.gov

High-Throughput Screening: The resulting library of probes is then screened in a multi-well plate format for desired properties. Automated microscopy or plate readers can rapidly measure the fluorescence intensity, spectral properties, and photostability of each compound.

Hit Identification and Validation: Compounds that show promising characteristics ("hits") in the initial screen are then selected for more detailed characterization and validation in cell-based assays.

This strategy, which combines combinatorial chemistry with automated screening, significantly accelerates the discovery and optimization of fluorescent probes for advanced bioimaging applications. nih.govwikipedia.org

Future Directions and Emerging Research Paradigms for Carboxyrhodamine 110 Peg3 Azide

Development of Next-Generation Carboxyrhodamine 110-PEG3-Azide Probes with Enhanced Research Capabilities

The evolution of this compound is geared towards creating probes with superior functionality for increasingly complex biological inquiries.

Orthogonal Labeling Strategies with Multiplexed Probes

The azide (B81097) functionality of this compound makes it an ideal candidate for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. nih.govnih.gov This allows for the precise labeling of target molecules, such as proteins, glycans, and nucleic acids, that have been metabolically, enzymatically, or genetically engineered to contain a complementary alkyne group. mdpi.comresearchgate.netspringernature.com

A key area of development is the use of this compound in multiplexed imaging, where multiple cellular components are visualized simultaneously. nih.gov This can be achieved through orthogonal labeling strategies, which employ multiple, non-interfering bioorthogonal reaction pairs. nih.gov For instance, a cell could be engineered to express one protein with an alkyne tag for detection with an azide-functionalized probe like this compound, and another protein with a different tag, such as a tetrazine, for labeling with a corresponding trans-cyclooctene-functionalized dye. nih.gov This allows for the simultaneous tracking of different molecular species, providing a more comprehensive view of cellular processes. nih.gov The flexibility of being able to switch the azide and alkyne tags between the reporter and the probe further enhances the adaptability of these labeling strategies. nih.govresearchgate.net

FeatureDescriptionKey Advantage
Bioorthogonal Reaction Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govHigh specificity and efficiency, enabling labeling in complex biological environments. nih.govnih.gov
Multiplexing Capability Simultaneous labeling of multiple targets using orthogonal click chemistry pairs. nih.govnih.govProvides a comprehensive understanding of complex biological systems. nih.gov
Versatility The azide group can be incorporated into various biomolecules for targeted labeling. mdpi.comresearchgate.netApplicable to a wide range of biological research areas. nih.gov

Photoactivatable and Photoswitchable Variants for Advanced Spatiotemporal Control

A significant leap forward in fluorescent probe technology is the development of photoactivatable and photoswitchable variants. researchgate.netnih.govnih.gov These probes can be "turned on" or have their fluorescence properties altered by specific wavelengths of light, offering unparalleled spatiotemporal control over imaging experiments. researchgate.netnih.govnih.gov

Future iterations of this compound are envisioned to incorporate these features. A photoactivatable version would remain non-fluorescent until activated by a pulse of light at a specific wavelength. This would allow researchers to precisely control when and where the fluorescent signal is generated, minimizing background noise and enabling the tracking of dynamic processes with high precision. researchgate.netresearchgate.net Photoswitchable variants could be reversibly switched between fluorescent and non-fluorescent states, a crucial feature for advanced imaging techniques like super-resolution microscopy. nih.govunistra.frnih.gov These techniques bypass the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale. nih.govinnovations-report.commdpi.com

Probe TypeMechanismApplication Benefit
Photoactivatable Remains "dark" until activated by a specific wavelength of light. researchgate.netresearchgate.netEnables precise spatiotemporal control of fluorescence, reducing background and allowing for tracking of molecular events. researchgate.netnih.gov
Photoswitchable Can be reversibly switched between fluorescent and non-fluorescent states. nih.govunistra.frCrucial for super-resolution microscopy techniques like PALM and STORM, enabling nanoscale imaging. nih.govnih.gov

Integration into Artificial Intelligence and Machine Learning Driven Research Workflows

AI/ML ApplicationDescriptionImpact on Research
Image Analysis Automated segmentation, quantification, and tracking of fluorescently labeled structures. bgpt.proevidentscientific.comIncreased accuracy, objectivity, and throughput of data analysis.
Pattern Recognition Identification of subtle patterns and correlations in large imaging datasets. evidentscientific.comDiscovery of novel biological insights and biomarkers.
Smart Microscopy Real-time optimization of imaging parameters and reduction of phototoxicity. nih.govImproved data quality and preservation of sample viability for long-term studies. evidentscientific.com

Applications in Advanced Diagnostics Research and Imaging Beyond Conventional Boundaries

The unique properties of this compound make it a valuable tool for pushing the boundaries of diagnostic research and imaging. Its brightness and photostability are advantageous for a variety of advanced microscopy techniques. jenabioscience.comjenabioscience.com

In the realm of diagnostics, this probe can be used to develop highly sensitive assays for the detection of disease biomarkers. For example, it could be used to label specific proteins or glycans that are overexpressed in cancer cells, allowing for their detection and quantification in patient samples. The ability to perform click chemistry in complex biological fluids further enhances its diagnostic potential.

Beyond conventional microscopy, this compound is being explored for use in cutting-edge imaging modalities. These include super-resolution techniques that provide unprecedented detail of cellular architecture and whole-organ 3D fluorescence imaging, which allows for the visualization of labeled molecules within intact organs. nih.govmdpi.com These advanced techniques, powered by bright and specific probes, are opening new windows into the intricate workings of biological systems.

Contribution to the Elucidation of Fundamental Biological Mechanisms

Ultimately, the goal of developing and utilizing advanced probes like this compound is to gain a deeper understanding of the fundamental mechanisms that govern life. By enabling the precise visualization and tracking of individual molecules and cellular processes, this probe is helping to answer long-standing questions in biology.

For example, by labeling specific enzymes, researchers can study their activity and localization within the cell, providing insights into metabolic pathways and signaling cascades. nih.govnih.gov The ability to track the movement of proteins can shed light on protein trafficking, a critical process for maintaining cellular function. nih.gov Furthermore, by visualizing the interactions between different biomolecules, scientists can begin to unravel the complex networks that control cellular behavior. tue.nl The insights gained from these studies have far-reaching implications, from understanding the basis of human diseases to developing new therapeutic strategies.

Research AreaApplication of this compoundPotential Insights
Enzymology Labeling and tracking of specific enzymes. nih.govUnderstanding enzyme kinetics, localization, and role in metabolic pathways.
Protein Trafficking Visualizing the movement of proteins within and between cells. nih.govElucidating the mechanisms of protein sorting and secretion.
Molecular Interactions Probing the interactions between different biomolecules. tue.nlUnraveling complex cellular signaling networks.
Glycobiology Labeling and imaging of glycans on the cell surface. nih.govresearchgate.netInvestigating the role of glycans in cell-cell communication and disease. researchgate.net

Conclusion

Summary of Key Research Contributions of Carboxyrhodamine 110-PEG3-Azide to Academic Science

This compound has emerged as a significant tool in academic science, primarily due to its role as a bioorthogonal fluorescent probe. Its key contribution lies in enabling the precise and sensitive visualization of biological molecules and processes within living systems. The design of this compound, which incorporates a rhodamine dye, a polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) group, is central to its utility.

The azide group is a critical component for "click chemistry," a set of biocompatible reactions that allow for the specific labeling of molecules that have been metabolically engineered to contain a corresponding alkyne group. rsc.orgjenabioscience.com This bioorthogonal approach, meaning it does not interfere with native biochemical processes, has provided a powerful method for engineering and subsequently imaging cell surfaces. rsc.org Azides, like the one in this compound, can be incorporated into cellular components, such as cell surface glycoconjugates, through the cell's own metabolic pathways. rsc.org

A notable application and contribution of this probe is in the imaging of peptidoglycan (PG) in bacteria. rsc.org Researchers have successfully used a copper-free click reaction between azido-PEG3-carboxyrhodamine 110 and cyclooctyne-D-alanine analogs to achieve high-sensitivity imaging of PG. rsc.org This approach is particularly advantageous as it avoids the use of a cytotoxic copper catalyst, making it suitable for studies in live cells and bacteria. rsc.org The inclusion of the PEG3 linker in the molecule's structure enhances its water solubility, which is crucial for "wash-free" labeling experiments in living systems. rsc.org

Furthermore, the azide moiety in rhodamine-based probes can also act as a quencher for the dye's fluorescence. rsc.org This property is exploited in "pro-fluorescent" probes, where the fluorescence is initially "off" and is significantly increased upon the click reaction with a target alkyne. This "turn-on" mechanism provides a high signal-to-noise ratio, which is highly desirable for sensitive imaging applications. For instance, in similar Si-rhodamine azide probes, a fluorescence increase of up to 48-fold has been observed upon triazole formation through a click reaction. rsc.org

The versatility of azide-functionalized dyes like this compound has spurred the development of a wide array of fluorescent probes covering the entire UV-Vis spectrum, enabling multicolor imaging experiments. jenabioscience.com

FeatureContribution to Academic Science
Azide Group Enables bioorthogonal "click chemistry" for specific molecular labeling.
PEG3 Linker Enhances water solubility for applications in living cells.
Carboxyrhodamine 110 Core Provides a bright and photostable fluorescent signal for imaging.
Pro-fluorescent Capability The azide can quench fluorescence, allowing for "turn-on" probes with high signal-to-noise ratios upon reaction.

Outlook on the Continued Impact of this compound in Diverse Research Fields

The future impact of this compound and similar bioorthogonal probes is expected to be substantial and widespread across various scientific disciplines. The foundational principles of its application—bioorthogonal labeling and fluorescent detection—are broadly applicable and can be adapted to a multitude of research questions.

In the field of microbiology , the continued use of this probe for imaging bacterial cell walls will likely lead to a deeper understanding of bacterial growth, division, and the mechanisms of antibiotic action. The ability to perform these studies in live bacteria without copper-induced toxicity is a significant advantage that will continue to be exploited. rsc.org

In cell biology , the applications will likely expand beyond cell surface engineering. By metabolically incorporating alkyne-modified building blocks into other classes of biomolecules, such as proteins, lipids, and nucleic acids, researchers can use this compound to visualize the localization, trafficking, and dynamics of these molecules in real-time. The development of bis-azide probes points towards more complex applications, such as the two-point labeling of proteins to study their conformation and interactions. rsc.org

The field of drug development stands to benefit from the use of this probe. It can be used to visualize the distribution of alkyne-modified drug candidates within cells and tissues, providing valuable information on their mechanism of action and cellular targets. This could accelerate the screening and development of new therapeutic agents.

Furthermore, the principles behind this compound are being extended to the development of probes with even more advanced properties. This includes the creation of probes for different imaging modalities and the design of "smart" probes that respond to specific enzymatic activities or changes in the cellular environment. The ongoing development of new click chemistry reactions and bioorthogonal pairs will further broaden the toolkit available to researchers, allowing for more complex and multiplexed imaging experiments.

The continued impact of this compound is rooted in its adaptability and the fundamental power of bioorthogonal chemistry. As our ability to genetically and metabolically modify organisms grows, so too will the applications for this versatile fluorescent probe.

Q & A

Basic: What is the molecular structure of Carboxyrhodamine 110-PEG3-Azide, and how does its design facilitate bioconjugation?

Answer:
this compound (C₂₉H₃₀N₆O₇; MW: 574.58) consists of a carboxyrhodamine 110 fluorophore, a triethylene glycol (PEG3) spacer, and an azide terminal group . The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling of alkyne-modified biomolecules (e.g., DNA, proteins). The PEG3 spacer enhances solubility, reduces steric hindrance, and increases distance between the fluorophore and conjugated molecules, minimizing fluorescence quenching .

Basic: How is this compound utilized in click chemistry-based labeling of biomolecules?

Answer:
The compound is widely used in CuAAC reactions to fluorescently tag alkyne-functionalized targets. For example, in DNA labeling, 10:1 molar excess of this compound to alkyne-DNA ensures efficient conjugation, visualized via agarose gel electrophoresis (e.g., 300 bp DNA labeled in Figure 7 of ). The reaction requires Cu(I) catalysts (e.g., TBTA) and is compatible with aqueous buffers, making it suitable for biological systems .

Advanced: What experimental strategies optimize the conjugation efficiency of this compound with alkyne-modified DNA in CuAAC reactions?

Answer:
Optimization involves:

  • Molar Ratio: A 10:1 reagent-to-target ratio minimizes unreacted alkyne DNA .
  • Catalyst Concentration: 1 mM CuSO₄ with 2 mM sodium ascorbate maximizes reaction kinetics while reducing copper-induced toxicity .
  • Reaction Time: 1–2 hours at 25°C balances efficiency and DNA integrity .
  • Validation: Agarose gel electrophoresis (stained with ethidium bromide) confirms successful conjugation by observing mobility shifts (e.g., lane 3 in Figure 7 ).

Advanced: How can researchers address discrepancies in fluorescence intensity when using this compound for metabolic labeling in nutrient-limited bacterial models?

Answer:
In Mycobacterium smegmatis under carbon limitation, fluorescence normalization is critical:

  • Baseline Normalization: Median fluorescence intensities (MFI) are normalized to the initial time point (0 h) to account for probe uptake variability .
  • Autofluorescence Subtraction: Cyan autofluorescence (e.g., from cell walls) is quantified in unlabeled controls and subtracted from experimental values .
  • Probe Specificity: Use orthogonal probes (e.g., HADA for peptidoglycan vs. O-AlkTMM for arabinogalactan mycolates) to isolate labeling artifacts .

Advanced: In PROTAC design, how does the PEG3 spacer in this compound influence ternary complex formation and target degradation efficiency?

Answer:
The PEG3 spacer:

  • Enhances Flexibility: Facilitates optimal positioning between the E3 ligase binder and target protein, improving ternary complex stability .
  • Reduces Steric Hindrance: Minimizes interference during ubiquitination, critical for efficient proteasomal degradation.
  • Solubility: Improves aqueous solubility of PROTACs, enhancing cellular uptake .
    Validation involves comparing degradation efficiency (via Western blot) of PROTACs with varying spacer lengths .

Advanced: What are the cytotoxicity considerations when using this compound in live-cell imaging?

Answer:
Carboxyrhodamine 110 derivatives exhibit lower cytotoxicity compared to rhodamine B isothiocyanate ( ). However, prolonged exposure (>24 hours) at high concentrations (>10 μM) may disrupt membrane integrity. Mitigation strategies include:

  • Dose Titration: Determine the minimum effective concentration via viability assays (e.g., propidium iodide staining ).
  • Short Incubation: Limit labeling to 1–2 hours post-conjugation to reduce cellular stress .

Advanced: How does the choice of copper catalyst affect the kinetics of this compound conjugation in live-cell labeling?

Answer:

  • Cu(I) Stabilizers: THPTA or BTTA enhance reaction rates while reducing copper toxicity in live cells .
  • Strain-Promoted Click Chemistry: For copper-free applications, use dibenzocyclooctyne (DBCO)-modified targets, though this requires synthetic modification of the biomolecule .
  • Kinetic Monitoring: Flow cytometry tracks real-time fluorescence increases to optimize reaction duration .

Advanced: What analytical techniques validate the specificity of this compound labeling in complex biological mixtures?

Answer:

  • Mass Spectrometry: Confirms molecular weight of conjugated products (e.g., DNA-fluorophore adducts) .
  • Fluorescence Gel Imaging: Distinguishes labeled vs. unlabeled biomolecules via excitation/emission filters (e.g., 532 nm excitation for Carboxyrhodamine 110 ).
  • Control Experiments: Include alkyne-free samples to rule out non-specific azide interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.